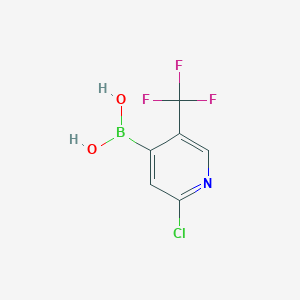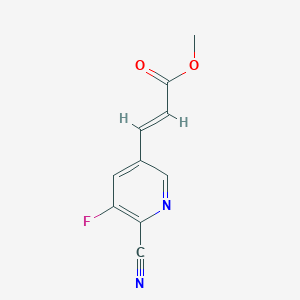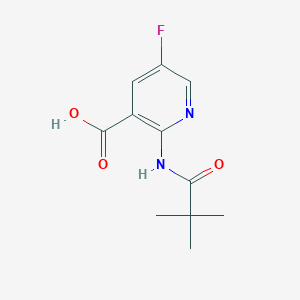
2-(5-Chloro-2-thienyl)-4-methylpyridine
Übersicht
Beschreibung
2-(5-Chloro-2-thienyl)-4-methylpyridine is a useful research compound. Its molecular formula is C10H8ClNS and its molecular weight is 209.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Studies on New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives
Research includes the synthesis of new cyanopyridinethiones and thieno[2,3-b]pyridines, with a focus on biological activities. The study elaborates on various chemical reactions to synthesize different derivatives, indicating a broad range of potential applications in the field of chemistry and possibly pharmacology (Mohamed et al., 2007).
Investigation of Molecular Structures and Properties
This research reports on the molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials of various pyridine derivatives. The study also explores their electronic properties, NBO analysis, and hyperpolarizability values, indicating the significance of these compounds in material science and electronics (Velraj, Soundharam, & Sridevi, 2015).
Applications in Material Science and Technology
Electroluminescent Properties of Mono-cyclometalated Platinum(II) Complexes
The research involves synthesizing mono-cyclometalated Pt(II) complexes with 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as the chromophoric ligand. The study emphasizes the potential application of these complexes in electroluminescent devices, hinting at their role in display technology and lighting systems (Ionkin, Marshall, & Wang, 2005).
Panchromatic Cyclometalated Iridium Dye
This research focuses on light-harvesting iridium(III) complexes using 2-arylperimidines, including 2-(2-thienyl)perimidines, for dye-sensitized solar cells. The complexes exhibit panchromatic absorption, indicating their potential application in renewable energy technologies (Kalle et al., 2022).
Organic and Medicinal Chemistry
Synthesis of 2-Chloro-5-Methylpyridine-3-Olefin Derivatives
The study synthesizes olefin derivatives and examines their photochemical isomerization, indicating potential applications in organic synthesis and pharmaceuticals (Gangadasu et al., 2009).
Preparation of 2-Chloro-3-Amino-4-Methylpyridine Oxychloride Cement
This research details the synthesis of a specific pyridine derivative, highlighting its relevance in chemical industries and material sciences (Fan, 2008).
Synthesis and Antimicrobial Testing of New S-Substituted-Thiopyridines
The study explores the synthesis and antimicrobial testing of various pyridine derivatives, underlining their potential application in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2003).
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-4-5-12-8(6-7)9-2-3-10(11)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGVODCYDVINHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)


![5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391911.png)



![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)
![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)

![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)


